N-methylthieno[2,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-methylthieno[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-8-7-9-4-5-2-3-11-6(5)10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQXXPLUFLYOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Formation
The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions between aminothiophene derivatives and formamidine or amidine reagents. For example, Lei et al. demonstrated that methyl 2-aminothiophene-3-carboxylate reacts with formimidamide under basic conditions to form the pyrimidine ring . While this method targets 4-amino derivatives, analogous approaches can be adapted for 2-amine synthesis by altering the starting material’s substitution pattern.
A modified Gewald reaction offers another route. Guo et al. synthesized 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile via a one-pot reaction involving pyranone, malononitrile, and sulfur in ethanol with triethylamine as a base . This intermediate was subsequently treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an amidine precursor, which underwent Dimroth rearrangement with amines to form thieno[2,3-d]pyrimidines . Substituting aniline with methylamine in this step could theoretically yield N-methylthieno[2,3-d]pyrimidin-2-amine, though experimental validation is required.
Key Conditions :
-
Gewald Reaction : Ethanol, triethylamine, room temperature, 5 hours (75% yield) .
-
Amidine Formation : Microwave irradiation (70°C, 10 minutes, 200 W) in DMF-DMA (95% yield) .
Microwave-Assisted Dimroth Rearrangement
Microwave irradiation enhances reaction kinetics and selectivity in heterocyclic synthesis. Guo et al. demonstrated that amidine intermediates (e.g., N’-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide) undergo Dimroth rearrangement with aromatic amines under microwave conditions (200 W, 10 minutes) to form pyrimidin-4-amines . Adapting this protocol for aliphatic amines like methylamine could yield this compound, though steric and electronic factors may necessitate temperature adjustments.
Advantages :
-
Scalability : Microwave protocols reduce side reactions.
Post-Synthetic N-Methylation
Primary amines at position 2 can be methylated using agents like methyl iodide or dimethyl sulfate. For instance, Lei et al. employed nucleophilic substitution with methylamine after chlorination to introduce the N-methyl group in a 4-amine derivative . Applying this to a 2-chloro precursor would involve:
-
Chlorination of 2-aminothieno[2,3-d]pyrimidine using POCl₃ or PCl₅.
-
Displacement with methylamine in a polar aprotic solvent (e.g., DMF or THF).
Yield Considerations : Multi-step sequences like this often accumulate losses, with total yields around 50–60% .
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method:
*Theoretical estimates based on analogous reactions.
Challenges and Optimization Opportunities
-
Regioselectivity : Ensuring methylation occurs exclusively at the 2-position requires careful control of steric and electronic environments. Guo et al. achieved regioselective amination using electron-deficient anilines , suggesting that methylamine’s nucleophilicity may need modulation.
-
Green Chemistry : PEG 400 and microwave methods align with sustainable practices but require validation for aliphatic amines .
-
Yield Improvement : Multi-step sequences benefit from orthogonal protecting groups and flow chemistry setups.
Chemical Reactions Analysis
Types of Reactions
N-methylthieno[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry
Drug Discovery
N-methylthieno[2,3-d]pyrimidin-2-amine is primarily recognized for its potential in drug discovery. It serves as a precursor for synthesizing various anticancer agents and other therapeutics targeting diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with specific molecular targets has been a focal point in developing new therapies.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values as low as 0.045 μM against MCF-7 cells. This suggests that modifications to the thieno[2,3-d]pyrimidine structure can enhance its anticancer properties .
Biological Studies
Mechanism of Action
The mechanism of action involves the compound's interaction with various biological pathways. For instance, derivatives have shown inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell proliferation and survival . Compounds derived from this compound have been designed to target specific isoforms of PI3K, demonstrating promising results in inhibiting cancer cell growth.
Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| VIb | MCF-7 | 0.045 | PI3K inhibition |
| 4 | MDA-MB-231 | 0.11 | Cell cycle arrest |
| 3 | A549 | 0.045 | Induction of apoptosis |
Synthesis of Derivatives
Diversity in Synthesis
The synthesis of this compound derivatives has been achieved through various methods, including microwave-assisted synthesis and combinatorial chemistry techniques. These approaches enable the rapid generation of diverse compound libraries for screening biological activity.
Table 2: Synthesis Methods for Thieno[2,3-d]pyrimidine Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Microwave synthesis | Rapid heating leading to higher yields | 85 |
| Combinatorial chemistry | Parallel synthesis of multiple derivatives | >90 |
Antimicrobial Properties
In addition to anticancer activity, this compound derivatives have demonstrated antimicrobial effects against various bacterial strains. For example, compounds synthesized using Gewald reaction exhibited moderate to good antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Table 3: Antimicrobial Activity of Selected Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2d | Staphylococcus aureus | 32 μg/mL |
| 3g | Escherichia coli | 64 μg/mL |
Conclusion and Future Directions
This compound holds considerable promise in medicinal chemistry and biological research due to its diverse applications ranging from anticancer drug development to antimicrobial studies. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential in treating other diseases.
Mechanism of Action
The mechanism of action of N-methylthieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth, differentiation, and survival. By inhibiting PI3K, this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Features
The following table summarizes key structural analogs of N-methylthieno[2,3-d]pyrimidin-2-amine, highlighting substituents, molecular weights, and biological relevance:
Physicochemical Properties
- Solubility: Bulkier substituents (e.g., 4-CF₃C₆H₄ in ) reduce aqueous solubility compared to this compound.
- Stability : Halogenated derivatives (e.g., 5-iodo-pyrrolo[2,3-d]pyrimidines in ) show higher stability under acidic conditions due to electron-withdrawing effects.
Biological Activity
N-methylthieno[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Synthesis
The compound this compound features a thieno[2,3-d]pyrimidine core, which is known for its potential as a pharmacophore in drug design. The synthesis typically involves multi-step processes that modify the thienopyrimidine structure to enhance biological activity. For instance, one study reported the synthesis of several derivatives through microwave-assisted methods, which significantly improved yields and reduced reaction times .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit potent activity against both Gram-positive and Gram-negative bacteria. In particular, compounds have shown effectiveness against multi-drug resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci) .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | MIC (mg/L) | Activity Against |
|---|---|---|
| Compound 1 | 2–16 | MRSA |
| Compound 2 | 16–32 | Gram-negative strains |
| This compound | Not specified | Under investigation |
The mechanism of action for these compounds remains largely unknown; however, they are hypothesized to inhibit bacterial folate-utilizing enzymes, similar to established antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that certain derivatives possess significant anti-proliferative effects against breast cancer models, particularly MDA-MB-231 and MCF-7 cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|
| Compound 3 | MDA-MB-231 | 13.42 | High |
| This compound | MCF-7 | 52.56 | Moderate |
In one study, this compound exhibited an IC50 value of approximately 52.56 μg/mL against MDA-MB-231 cells, indicating a moderate level of cytotoxicity . The selectivity for cancer cells over normal cells suggests potential for therapeutic applications while minimizing side effects.
Case Studies and Research Findings
Several case studies have highlighted the promising biological activities associated with this compound:
- Antibacterial Efficacy : A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their antibacterial efficacy against resistant strains. One compound demonstrated potent activity with minimal cytotoxicity towards mammalian cells .
- Antitumor Properties : Research focused on the effects of thienopyrimidines on breast cancer cells revealed that compounds with specific substitutions exhibited enhanced anti-tumor activity compared to standard treatments like Gefitinib .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-methylthieno[2,3-d]pyrimidin-2-amine, and how can purity be optimized?
- Methodology : A three-step synthesis from methyl 2-aminothiophene-3-carboxylate involves (i) condensation with acetamidine hydrochloride, (ii) chlorination using POCl₃, and (iii) nucleophilic substitution with methylamine. Purity (>99%) is achieved via flash column chromatography and HPLC analysis. Total yields up to 54% are reported under optimized conditions . For derivatives like 4-substituted analogues, ammonia treatment at 90°C followed by coupling with HATU/DIPEA yields compounds with 75% purity after recrystallization .
Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?
- Methodology :
- 1H/13C NMR : Aromatic protons (δ 7.15–8.15 ppm) and carbons (δ 123–173 ppm) confirm the thienopyrimidine core. NH₂ groups appear as broad singlets (~6.95 ppm) .
- IR Spectroscopy : N-H stretches (3339–3445 cm⁻¹) and aromatic C-H (3110 cm⁻¹) validate amine and heterocyclic moieties .
- Mass Spectrometry : ESI-MS ([M+H]+ m/z 289) confirms molecular weight .
Q. How does the reactivity of this compound facilitate functionalization?
- Methodology : The 2-amine group undergoes nucleophilic substitution, while the thiophene ring participates in electrophilic aromatic substitution. For example, phenoxy groups can be introduced at the 4-position via SNAr reactions with nitro/trifluoromethyl-substituted aryl halides under basic conditions .
Advanced Research Questions
Q. What are the key biological targets of this compound derivatives, and how is selectivity achieved?
- Methodology : Derivatives inhibit cyclin-dependent kinases (CDKs), particularly CDK9/Cyclin T1, with IC₅₀ values <100 nM. Selectivity is engineered by modifying the 4-position substituent (e.g., phenoxy groups) to enhance hydrophobic interactions with kinase ATP-binding pockets . Antitumor activity against leukemia cell lines (e.g., K562) is linked to apoptosis induction via transcriptional arrest .
Q. How can structure-activity relationships (SAR) guide the optimization of thienopyrimidine derivatives for enhanced efficacy?
- Methodology :
- Substitution at 4-position : Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve kinase inhibition by increasing electrophilicity .
- N-Methylation : Reduces metabolic degradation compared to primary amines, improving pharmacokinetics .
- 7-Benzyl substitution : Enhances tubulin binding in pyrrolo[2,3-d]pyrimidine analogues, with IC₅₀ values <1 µM against resistant cancer cell lines .
Q. How can researchers resolve contradictions in reported bioactivity data for thienopyrimidine derivatives?
- Methodology :
- Assay standardization : Discrepancies in CDK9 inhibition (e.g., IC₅₀ variability) may arise from differences in kinase isoform purity or ATP concentration. Use recombinant CDK9/Cyclin T1 complexes and fixed ATP levels (e.g., 10 µM) for consistency .
- Cell-based validation : Confirm mechanistic data (e.g., apoptosis induction) via flow cytometry and Western blotting for caspase-3 activation .
Q. What computational strategies are effective in predicting the binding modes of thienopyrimidine derivatives?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) model interactions with CDK8. Key residues (e.g., Cys106, Leu45) form hydrogen bonds and π-stacking with the thienopyrimidine core . Free energy calculations (MM-PBSA) quantify binding affinities for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
